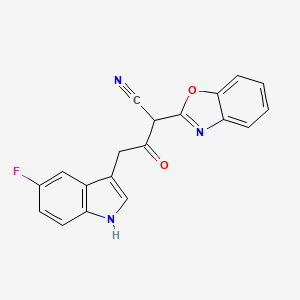

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H6BBrF2O3 . It is used in various chemical reactions and has a molecular weight of 250.84 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One of the most common methods for synthesizing boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . This reaction involves the use of a palladium catalyst and a boronic acid or its derivative. The reaction is known for its mild conditions and tolerance of various functional groups .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3 .Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond .Physical And Chemical Properties Analysis

This compound is a white to yellow crystalline powder . It has a molecular weight of 250.84 and is typically stored at temperatures between 2-8°C .科学的研究の応用

Suzuki Cross-Coupling Reactions

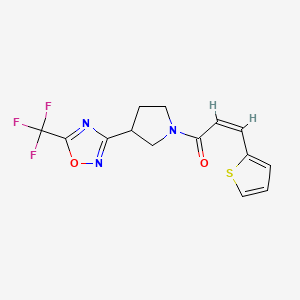

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is a valuable compound in organic chemistry, particularly in Suzuki cross-coupling reactions. This type of reaction is instrumental in creating carbon-carbon bonds, a fundamental step in synthesizing various organic compounds. For instance, the compound has been used in the synthesis of thiophene derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit significant potential in pharmacological applications due to their biofilm inhibition and anti-thrombolytic activities, showcasing the compound's versatility in contributing to medicinal chemistry (H. Ikram et al., 2015).

Fluorescence Quenching Studies

The compound also finds applications in fluorescence studies. For example, the fluorescence quenching of similar boronic acid derivatives has been investigated to understand the interactions and quenching mechanisms at play. These studies provide insights into the photophysical properties of these compounds, which can be essential for designing fluorescent sensors and probes (H. S. Geethanjali et al., 2015).

Synthesis of Heteroarylpyridines

Moreover, this compound can be used in the synthesis of novel heteroarylpyridine derivatives. These compounds are of interest due to their potential applications in drug development and materials science. The process involves palladium-catalyzed cross-coupling reactions with heteroaryl bromides, further highlighting the compound's utility in complex organic synthesis (Paul R. Parry et al., 2002).

作用機序

Target of Action

The primary target of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The use of boronic acids in Suzuki-Miyaura coupling reactions continues to be a significant area of research in organic chemistry. Future directions may include the development of more efficient catalysts, the exploration of other types of cross-coupling reactions, and the synthesis of new boronic acid derivatives with unique properties .

特性

IUPAC Name |

(5-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLPUWLRAUTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)OC)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)

![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)

![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)